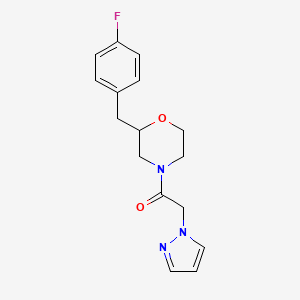![molecular formula C19H22F2N2O2 B6007157 5-({3-[(3,4-difluorophenyl)amino]-1-piperidinyl}methyl)-2-methoxyphenol](/img/structure/B6007157.png)
5-({3-[(3,4-difluorophenyl)amino]-1-piperidinyl}methyl)-2-methoxyphenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-({3-[(3,4-difluorophenyl)amino]-1-piperidinyl}methyl)-2-methoxyphenol, also known as TAK-659, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in the treatment of cancer and autoimmune diseases.
Mécanisme D'action
5-({3-[(3,4-difluorophenyl)amino]-1-piperidinyl}methyl)-2-methoxyphenol inhibits the activity of various kinases, including BTK, ITK, and JAK3, by binding to the ATP-binding site of these kinases. This blocks the phosphorylation of downstream signaling molecules, leading to the inhibition of cell proliferation and survival. 5-({3-[(3,4-difluorophenyl)amino]-1-piperidinyl}methyl)-2-methoxyphenol also inhibits the activation of immune cells, leading to anti-inflammatory effects.
Biochemical and Physiological Effects:
5-({3-[(3,4-difluorophenyl)amino]-1-piperidinyl}methyl)-2-methoxyphenol has been shown to have significant anti-tumor activity in preclinical studies. It has been shown to inhibit the growth and proliferation of various cancer cell lines, including lymphoma, leukemia, and multiple myeloma. 5-({3-[(3,4-difluorophenyl)amino]-1-piperidinyl}methyl)-2-methoxyphenol has also been shown to have anti-inflammatory effects, making it a potential therapeutic option for autoimmune diseases.
Avantages Et Limitations Des Expériences En Laboratoire
5-({3-[(3,4-difluorophenyl)amino]-1-piperidinyl}methyl)-2-methoxyphenol has several advantages for lab experiments. It has high potency and selectivity for its target kinases, making it a useful tool for studying the role of these kinases in various biological processes. 5-({3-[(3,4-difluorophenyl)amino]-1-piperidinyl}methyl)-2-methoxyphenol also has good pharmacokinetic properties, making it a potential therapeutic option for cancer and autoimmune diseases.
However, there are also limitations to the use of 5-({3-[(3,4-difluorophenyl)amino]-1-piperidinyl}methyl)-2-methoxyphenol in lab experiments. 5-({3-[(3,4-difluorophenyl)amino]-1-piperidinyl}methyl)-2-methoxyphenol has not yet been approved for clinical use, so its safety and efficacy in humans are still unknown. Additionally, 5-({3-[(3,4-difluorophenyl)amino]-1-piperidinyl}methyl)-2-methoxyphenol has not been extensively studied in combination with other drugs, so its potential interactions with other drugs are not well understood.
Orientations Futures
For the study of 5-({3-[(3,4-difluorophenyl)amino]-1-piperidinyl}methyl)-2-methoxyphenol include the development of combination therapies, the study of 5-({3-[(3,4-difluorophenyl)amino]-1-piperidinyl}methyl)-2-methoxyphenol in other diseases, and the development of 5-({3-[(3,4-difluorophenyl)amino]-1-piperidinyl}methyl)-2-methoxyphenol analogs with improved pharmacokinetic properties.
Méthodes De Synthèse
The synthesis of 5-({3-[(3,4-difluorophenyl)amino]-1-piperidinyl}methyl)-2-methoxyphenol involves the reaction of 5-(2-hydroxy-4-methoxyphenyl)-1-piperidinylmethanol with 3,4-difluoroaniline in the presence of a catalyst. The resulting product is then purified to obtain 5-({3-[(3,4-difluorophenyl)amino]-1-piperidinyl}methyl)-2-methoxyphenol in its pure form. The synthesis method has been optimized to produce high yields of 5-({3-[(3,4-difluorophenyl)amino]-1-piperidinyl}methyl)-2-methoxyphenol with high purity.
Applications De Recherche Scientifique
5-({3-[(3,4-difluorophenyl)amino]-1-piperidinyl}methyl)-2-methoxyphenol has been extensively studied for its potential therapeutic applications in the treatment of cancer and autoimmune diseases. It has been shown to inhibit the activity of various kinases, including BTK, ITK, and JAK3, which are involved in the proliferation and survival of cancer cells and the activation of immune cells. 5-({3-[(3,4-difluorophenyl)amino]-1-piperidinyl}methyl)-2-methoxyphenol has also been shown to have anti-inflammatory effects, making it a potential therapeutic option for autoimmune diseases.
Propriétés
IUPAC Name |
5-[[3-(3,4-difluoroanilino)piperidin-1-yl]methyl]-2-methoxyphenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22F2N2O2/c1-25-19-7-4-13(9-18(19)24)11-23-8-2-3-15(12-23)22-14-5-6-16(20)17(21)10-14/h4-7,9-10,15,22,24H,2-3,8,11-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIYZETAYHWXNDJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CN2CCCC(C2)NC3=CC(=C(C=C3)F)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22F2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-2-phenylacetamide](/img/structure/B6007078.png)
![2-(4-fluorophenyl)-4-[(2-methyl-1H-indol-3-yl)methylene]-1,3-oxazol-5(4H)-one](/img/structure/B6007083.png)
![N-{2-[(2-isopropylphenyl)amino]-1-methyl-2-oxoethyl}benzamide](/img/structure/B6007085.png)
![5-{3-methoxy-4-[(2-nitrobenzyl)oxy]benzylidene}-2-(phenylimino)-1,3-thiazolidin-4-one](/img/structure/B6007095.png)
![methyl 2-({[6-chloro-2-(5-ethyl-2-thienyl)-4-quinolinyl]carbonyl}amino)-5-propyl-3-thiophenecarboxylate](/img/structure/B6007103.png)

![6-{2-[4-(4-methoxyphenyl)-1-piperazinyl]-2-oxoethyl}-3-phenyl-6,7-dihydropyrazolo[1,5-a]pyrimidin-5(4H)-one](/img/structure/B6007127.png)
![N-{2-[(2,5-dimethylphenyl)amino]-2-oxoethyl}-4-fluorobenzamide](/img/structure/B6007131.png)
![N-[2-methyl-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2-(2-methylphenoxy)acetamide](/img/structure/B6007133.png)
![4-[(4-hydroxy-3-methoxy-5-nitrobenzylidene)amino]-6-methyl-3-thioxo-3,4-dihydro-1,2,4-triazin-5(2H)-one](/img/structure/B6007141.png)
![N-{[1-(2-fluorobenzyl)-4-piperidinyl]methyl}-N-(tetrahydro-2-furanylmethyl)-1H-indole-2-carboxamide](/img/structure/B6007151.png)


![2-[(3-methylbenzoyl)amino]-N-2-pyridinyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B6007188.png)